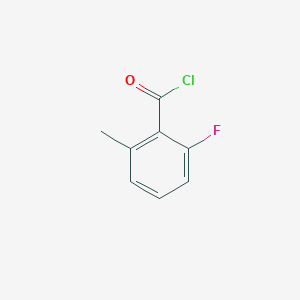

2-Fluoro-6-methylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGLVQRGMPQKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664593 | |

| Record name | 2-Fluoro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535961-78-5 | |

| Record name | 2-Fluoro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Keystone Building Block in Modern Pharmaceuticals

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly reactive acyl chloride that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern—a fluorine atom and a methyl group ortho to the benzoyl chloride moiety—imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. Most notably, it serves as a critical precursor to Avacopan, a selective C5a receptor antagonist used in the treatment of ANCA-associated vasculitis.[1][2] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering a technical foundation for its safe handling, application, and characterization in a research and development setting.

Core Molecular Identity and Structural Attributes

The precise arrangement of substituents on the benzene ring is fundamental to the reactivity and physical nature of this compound. The electron-withdrawing nature of the fluorine and acyl chloride groups, combined with the electron-donating methyl group, creates a unique electronic environment that influences its interactions and stability.

Figure 1: Molecular Structure of this compound

Key Physical and Chemical Properties

The physical properties of a compound are critical for its handling, storage, and use in synthesis. The following table summarizes the known and predicted properties of this compound. It's important to note that acyl chlorides are inherently reactive and require careful handling under inert conditions.

| Property | Value | Source(s) |

| CAS Number | 535961-78-5 | [1][3][4] |

| Molecular Formula | C₈H₆ClFO | [3][5][6] |

| Molecular Weight | 172.58 g/mol | [3][5] |

| Appearance | Liquid, Solid, or Semi-solid | [4] |

| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 77.7 °C | [3] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents. | [7] |

| Storage Temperature | Inert atmosphere, room temperature | [4][8] |

Reactivity Profile and Handling Considerations

As a member of the acyl chloride family, this compound's chemistry is dominated by its susceptibility to nucleophilic acyl substitution.[7] The carbon atom of the carbonyl group is highly electrophilic, readily reacting with nucleophiles such as water, alcohols, and amines.

Reaction with Water (Hydrolysis): Exposure to moisture, including atmospheric humidity, will lead to rapid hydrolysis, forming 2-fluoro-6-methylbenzoic acid and hydrochloric acid.[7] This reaction is often vigorous and exothermic. The generation of corrosive HCl gas necessitates that all handling be performed in a well-ventilated fume hood.

Figure 2: Hydrolysis of this compound

Causality Behind Experimental Choices: The imperative to maintain an inert atmosphere (e.g., nitrogen or argon) during storage and handling is a direct consequence of this high reactivity towards water.[4][8] The use of dry solvents and glassware is not merely a suggestion but a critical parameter for the success of any reaction utilizing this reagent, preventing the formation of the less reactive carboxylic acid byproduct.

Experimental Protocol: Boiling Point Determination (General Methodology)

While a predicted boiling point is available, empirical determination is crucial for process chemistry and purification. A common method for small-scale determination is micro-boiling point analysis.

Objective: To determine the boiling point of this compound at a given pressure.

Methodology:

-

Preparation: A small amount of the sample is introduced into a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary assembly are placed in a melting point apparatus or a Thiele tube containing a high-boiling, inert liquid (e.g., mineral oil).

-

Heating: The apparatus is heated slowly and evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then slightly reduced.

-

Determination: The boiling point is recorded as the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Self-Validating System: This protocol is self-validating as the boiling point is a distinct physical constant. The observation of a sharp, reproducible boiling point provides confidence in the sample's purity. A broad boiling range would suggest the presence of impurities.

Safety and Hazard Management: A Non-Negotiable Pillar

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][9] Inhalation may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

Trustworthiness in Protocol: The stringent safety measures are not arbitrary. They are directly derived from the known reactivity of acyl chlorides. The hydrolysis reaction, for instance, produces corrosive HCl, making respiratory and eye protection paramount. The potential for severe tissue damage upon contact necessitates robust skin protection.[9][10]

Conclusion: A Versatile Reagent Demanding Respect

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its physical properties—a high boiling point, characteristic density, and extreme reactivity with nucleophiles—dictate the precise conditions required for its successful application. A thorough understanding of these characteristics, coupled with an unwavering commitment to safety, enables researchers to harness its synthetic potential effectively and responsibly. This guide serves as a foundational resource for professionals engaged in the intricate and impactful work of drug discovery and development.

References

-

This compound - Safety Data Sheet. ChemicalBook.

-

This compound CAS#: 535961-78-5. ChemicalBook.

-

This compound | 535961-78-5. Sigma-Aldrich.

-

2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5. Chemsrc.

-

This compound. Oakwood Chemical.

-

535961-78-5|this compound. BLD Pharm.

-

2-Chloro-6-fluoro-3-methylbenzoyl chloride - SpectraBase. SpectraBase.

-

SAFETY DATA SHEET - 2-Fluoro-5-methylbenzoyl chloride. Fisher Scientific.

-

535961-78-5 | this compound. Capot Chemical.

-

2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1. Ossila.

-

6-Chloro-2-fluoro-3-methylbenzoyl chloride - SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET - 2-Chloro-6-fluorobenzyl chloride. Fisher Scientific.

-

This compound, min 95%, 1 gram. Strem Chemicals.

-

Specifications of this compound. Capot Chemical.

-

535961-78-5 | this compound | Fluorinated Building Blocks. Ambeed.

-

Benzoyl chloride - Wikipedia. Wikipedia.

Sources

- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 535961-78-5 [sigmaaldrich.com]

- 5. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]

- 6. This compound [oakwoodchemical.com]

- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 8. 535961-78-5|this compound|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2-Fluoro-6-methylbenzoyl chloride (CAS: 535961-78-5): Synthesis, Reactivity, and Pharmaceutical Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 2-Fluoro-6-methylbenzoyl chloride, identified by CAS number 535961-78-5, has emerged as a critical intermediate, valued for the unique reactivity imparted by its ortho-substituted aromatic ring. The presence of a fluorine atom and a methyl group flanking the acyl chloride functionality provides steric hindrance and electronic effects that chemists can leverage for precise molecular construction.

This guide offers an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the mechanisms governing its reactivity, and its proven applications in the synthesis of innovative therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is an organochlorine compound featuring a benzoyl chloride core with fluoro and methyl substituents at the 2 and 6 positions, respectively.[1] This substitution pattern is crucial, as it influences the compound's stability, reactivity, and utility in complex synthetic routes. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 535961-78-5 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [2][3] |

| Molecular Weight | 172.58 g/mol | [3][4] |

| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg | [1][5] |

| Density | 1.265 ± 0.06 g/cm³ | [1][5] |

| Flash Point | 77.7 °C | [2][5] |

| Physical Form | Liquid or Solid or Semi-solid | |

| Purity | Typically ≥95% - 98% | [4] |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [1] |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1).[6][7] Several chlorinating agents can be employed, including phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂), but thionyl chloride (SOCl₂) is widely favored in both laboratory and industrial settings.[8][9][10]

The choice of thionyl chloride is strategic: its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[8][11] This simplifies the purification process significantly, as these gases can be easily removed from the reaction mixture, driving the equilibrium towards the product and often leaving a relatively clean acyl chloride that can be purified by distillation.[9][12]

Caption: General workflow for synthesizing this compound.

Step-by-Step Synthesis Methodology

-

Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts. The entire system should be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.

-

Reagent Charging: Charge the flask with 2-Fluoro-6-methylbenzoic acid.

-

Chlorinating Agent Addition: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature.[12] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the Vilsmeier intermediate, though it is not always necessary.

-

Reaction: The mixture is heated to reflux (the boiling point of thionyl chloride is ~76°C) and maintained at this temperature. The reaction is monitored until the evolution of gases ceases, indicating the consumption of the starting material.

-

Purification: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure. The remaining crude product, this compound, is then purified by fractional vacuum distillation to yield the final product.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution .[13] This is the cornerstone of its utility as a synthetic intermediate. It readily reacts with various nucleophiles:

For drug development, the most critical transformation is amide bond formation, a ubiquitous linkage in pharmaceutical agents.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Protocol: Amide Bond Formation (Schotten-Baumann Conditions)

This protocol describes a standard method for coupling an acyl chloride with an amine.[14]

-

Dissolve Amine: Dissolve the amine substrate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add Base: Add a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine (1.1 to 1.5 equivalents). The purpose of the base is critical: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[16] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Cool Reaction: Cool the solution in an ice bath (0°C). This is done to control the exothermicity of the reaction, as the formation of the amide bond from a reactive acyl chloride is highly favorable and can generate significant heat.

-

Add Acyl Chloride: Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent to the cooled amine solution.

-

React and Quench: Allow the reaction to warm to room temperature and stir for several hours until completion. The reaction is then quenched by adding water or a dilute aqueous acid to wash away the amine hydrochloride salt and any remaining base.

-

Extraction and Purification: The organic layer is separated, dried, and concentrated. The resulting crude amide is then purified, typically by column chromatography or recrystallization.

Key Application in Drug Development: Synthesis of Avacopan

The utility of this compound is exemplified by its role as a key intermediate in the synthesis of Avacopan .[1] Avacopan is an orally administered selective C5a receptor antagonist used for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[6][7]

In a crucial step of the Avacopan synthesis, a chiral piperidine intermediate is acylated with this compound.[17] This benzoylation step forms a critical amide bond, installing the substituted phenyl moiety that is integral to the final drug's structure and function.[17]

Caption: Role of this compound in Avacopan synthesis.[17]

The precursor, 2-Fluoro-6-methylbenzoic acid, is also a key building block in the synthesis of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, further cementing the importance of this structural motif in medicinal chemistry.[6][7]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents several hazards that demand strict adherence to safety protocols.

-

Corrosivity: It is classified as a corrosive material that can cause severe skin burns and eye damage.[18]

-

Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride gas.[15] This necessitates handling under anhydrous conditions.

-

Inhalation Hazard: Inhalation of its vapors can cause respiratory irritation.[19][18]

Mandatory Handling Procedures:

-

Always handle this compound inside a certified chemical fume hood.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-resistant lab coat.[19]

-

Ensure eyewash stations and safety showers are immediately accessible.[19]

-

Avoid contact with water, alcohols, and strong bases.

Storage Requirements:

-

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[18]

-

Store away from incompatible materials, particularly moisture and bases.

Conclusion

This compound is far more than a simple catalog chemical; it is a highly versatile and reactive building block that enables critical transformations in modern organic synthesis. Its primary utility in forming robust amide bonds, coupled with the unique electronic and steric properties of its substituted ring, has made it an indispensable tool for medicinal chemists. Its role in the synthesis of Avacopan highlights its direct impact on the development of life-changing pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent intermediate in their research and development endeavors.

References

-

2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 . Chemsrc. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]

-

Acyl chloride synthesis . Organic Chemistry Portal. [Link]

-

Preparation of acyl chlorides (acid chlorides) . Chemguide. [Link]

-

Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis . APIChem. [Link]

-

535961-78-5 | 2-fluoro-6-methyl-benzoyl chloride . Alachem Co., Ltd. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]

-

Acid to Acid Chloride - Common Conditions . The Baran Laboratory, Scripps Research. [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones . Arkat USA. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . Oakwood Chemical. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amide Synthesis . Fisher Scientific. [Link]

-

This compound, min 95%, 1 gram . HDH Chemicals. [Link]

-

This compound . Oakwood Chemical. [Link]

-

Amide bond formation using amino acid fluorides . ResearchGate. [Link]

-

Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

-

Water: An Underestimated Solvent for Amide Bond-Forming Reactions . ACS Publications. [Link]

-

Amide formation from acyl chloride . Khan Academy. [Link]

-

This compound,535961-78-5 . Allfluoro pharmaceutical co .ltd. [Link]

-

Benzoyl chloride . Wikipedia. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

Sources

- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 535961-78-5 | 2-fluoro-6-methyl-benzoyl chloride - Alachem Co., Ltd. [alachem.co.jp]

- 4. CAS 535961-78-5 | 2716-7-0A | MDL MFCD06660278 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Amide Synthesis [fishersci.co.uk]

- 15. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Introduction: A Key Architectural Element in Modern Chemistry

<An In-depth Technical Guide to 2-Fluoro-6-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This compound, with CAS Number 535961-78-5, is a highly reactive acyl chloride that has emerged as a critical building block in synthetic organic chemistry.[1][2] Its unique substitution pattern—a fluorine atom and a methyl group ortho to the carbonyl chloride—imparts specific steric and electronic properties that chemists can exploit for precise molecular construction. This guide provides an in-depth examination of its structure, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. Notably, it is a key intermediate in the synthesis of Avacopan, a drug used for treating ANCA-associated vasculitis, highlighting its significance in medicinal chemistry.[3][4]

Structural and Physicochemical Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis.

Chemical Structure

The molecule consists of a benzene ring substituted with a benzoyl chloride group, a fluorine atom at position 2, and a methyl group at position 6.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", fontcolor="#202124"]; C_COCl [label="C", fontcolor="#202124"]; O_COCl [label="O", fontcolor="#EA4335"]; Cl_COCl [label="Cl", fontcolor="#34A853"]; F_sub [label="F", fontcolor="#4285F4"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_COCl [len=1.2]; C2 -- F_sub [len=1.2]; C6 -- C_Me [len=1.2]; C_COCl -- O_COCl [style=double, len=1.2]; C_COCl -- Cl_COCl [len=1.2];

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C_COCl [pos="-0.5,1.5!"]; O_COCl [pos="-1.5,2.2!"]; Cl_COCl [pos="0.5,2.5!"]; F_sub [pos="-2.4,-0.2!"]; C_Me [pos="2.4,-0.2!"]; } Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C8H6ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | |

| CAS Number | 535961-78-5 | [3] |

| Physical Form | Liquid or Solid | [5] |

| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.265 ± 0.06 g/cm³ | [3] |

| Flash Point | 77.7 °C | |

| Purity | Typically ≥98% (GC) | [5] |

Synthesis and Purification

The most common and industrially scalable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-Fluoro-6-methylbenzoic acid.[4][6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[7][8]

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The conversion is a classic example of nucleophilic acyl substitution at the carboxylic acid.

Detailed Laboratory Protocol

This protocol is a representative procedure for laboratory-scale synthesis.

Materials:

-

2-Fluoro-6-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.5 eq, or used as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (for HCl and SO₂ gases)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-Fluoro-6-methylbenzoic acid. Equip the flask with a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.[9]

-

Reagent Addition: Slowly add thionyl chloride to the flask. The reaction can be run neat or in an inert solvent.[8]

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.[9]

-

Purification: The crude this compound is then purified by vacuum distillation to yield a clear to purple liquid.[3]

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established mechanism.[7][10][11]

-

Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[11][12]

-

Intermediate Formation: A proton transfer and subsequent loss of a chloride ion forms a reactive chlorosulfite intermediate.

-

Nucleophilic Attack: The displaced chloride ion acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[7]

-

Product Formation: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion and yielding the desired acyl chloride.[7][10]

Reactivity and Synthetic Applications

The high reactivity of the acyl chloride functional group makes this compound a versatile reagent for introducing the 2-fluoro-6-methylbenzoyl moiety into various molecules.

Nucleophilic Acyl Substitution

This is the primary mode of reactivity. The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, including:

-

Alcohols: To form esters.

-

Amines: To form amides. This is a crucial step in the synthesis of many pharmaceutical ingredients.

-

Water: Hydrolyzes back to the parent carboxylic acid. This highlights the need for anhydrous conditions during handling and reactions.

The ortho-fluoro and methyl groups provide steric hindrance that can influence the rate and selectivity of these reactions, a feature often exploited by medicinal chemists to fine-tune molecular interactions.

Friedel-Crafts Acylation

It can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid, to form diaryl ketones.

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling.[13][14]

Hazard Profile

-

Lachrymator: The vapors are irritating to the eyes and respiratory system.[16]

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

Recommended Handling Procedures

-

Always handle in a well-ventilated chemical fume hood.[13][16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][16]

Storage

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a specialized tool for advanced organic synthesis. Its defined structure and high reactivity allow for the efficient construction of complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its synthetic potential safely and effectively.

References

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . YouTube. [Link]

-

2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 . Chemsrc. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid . Henry Rzepa's Blog. [Link]

-

SOCl2 Reaction with Carboxylic Acids . Chemistry Steps. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]

-

Acid to Acid Chloride - Common Conditions . Organic Chemistry Portal. [Link]

-

Specifications of this compound . Capot Chemical. [Link]

-

This compound . Oakwood Chemical. [Link]

-

535961-78-5 | this compound . Capot Chemical. [Link]

-

Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

-

535961-78-5 | this compound . Fluoropharm. [Link]

-

2-Fluorobenzoyl chloride | C7H4ClFO . PubChem. [Link]

-

Benzoyl chloride - Safety Data Sheet . Penta Chemicals. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. This compound | 535961-78-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. 535961-78-5|this compound|BLD Pharm [bldpharm.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Characteristics of 2-Fluoro-6-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methylbenzoyl chloride (CAS No. 535961-78-5) is a key synthetic intermediate in the pharmaceutical industry.[1] Notably, it is a crucial building block in the synthesis of Avacopan, a selective C5a receptor antagonist used in the treatment of ANCA-associated vasculitis.[1] Its molecular formula is C₈H₆ClFO, and its structure features a benzene ring substituted with a benzoyl chloride group, a fluorine atom, and a methyl group at positions 1, 2, and 6, respectively. The precise arrangement of these functional groups gives rise to a unique spectral signature that is essential for its identification and quality control during synthesis.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates the expected spectral features. The aromatic ring, the carbonyl group of the benzoyl chloride, the fluorine atom, and the methyl group all have characteristic spectroscopic signatures. The ortho-positioning of the fluorine and methyl groups to the benzoyl chloride functionality introduces steric and electronic effects that influence the chemical environment of the nuclei and the vibrational modes of the bonds.

Caption: Workflow for NMR spectral acquisition.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

If the sample is a liquid, a small drop can be placed directly on the ATR crystal.

-

If the sample is a solid, a small amount of the solid is placed on the ATR crystal and pressure is applied to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

The spectral data of this compound, as predicted from fundamental principles and comparison with analogous structures, provides a detailed fingerprint for its identification and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with IR spectroscopy, offers a comprehensive and unambiguous method for confirming the structure and purity of this important pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of these spectral features is essential for ensuring the quality and consistency of their synthetic processes.

References

Sources

reactivity of 2-Fluoro-6-methylbenzoyl chloride

An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-methylbenzoyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

This compound is a key substituted acyl chloride whose reactivity is governed by a delicate interplay of electronic and steric effects. This guide provides a comprehensive analysis of its chemical behavior, focusing on the mechanistic principles that dictate its utility in modern organic synthesis. We will explore its core reactivity in nucleophilic acyl substitution and electrophilic aromatic substitution reactions, provide validated experimental protocols, and highlight its critical role as a building block in the synthesis of complex molecules, most notably the FDA-approved drug Avacopan. This document is intended to serve as a practical resource for scientists leveraging this versatile reagent in their research and development endeavors.

Introduction: The Molecular Architecture of this compound

This compound (CAS No: 535961-78-5) is a disubstituted benzoyl chloride that has garnered significant interest in the pharmaceutical industry.[1] Its structure is characterized by an acyl chloride functional group flanked by two ortho substituents: a fluorine atom and a methyl group. This unique arrangement is not merely decorative; it is the primary determinant of the molecule's reactivity profile.

-

Electronic Effects : The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride inherently more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride.[2]

-

Steric Hindrance : The presence of both the fluorine and methyl groups in the ortho positions creates significant steric congestion around the reactive carbonyl center. This steric shield can modulate the rate of reaction, favoring approaches by smaller, less hindered nucleophiles and influencing regioselectivity in certain reactions.[3]

This guide will dissect how these competing factors—electronic activation and steric hindrance—are harnessed to achieve specific synthetic outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 535961-78-5 | [1][4][5][6] |

| Molecular Formula | C₈H₆ClFO | [4][5] |

| Molecular Weight | 172.59 g/mol | [4][5] |

| Appearance | Liquid or Solid or Semi-solid | |

| Boiling Point | 204.9 ± 20.0 °C at 760 mmHg | [7][8] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Purity | Typically ≥95% | [5] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid.[9] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the volatile nature of its byproducts (SO₂ and HCl).[10]

Caption: General mechanism for Nucleophilic Acyl Substitution.

The reaction with primary or secondary amines is a cornerstone of its application, particularly in pharmaceutical synthesis. [11][]This reaction is highly efficient but produces one equivalent of hydrochloric acid, which must be neutralized to prevent protonation of the starting amine. [13] Application Insight: Synthesis of Avacopan Intermediate

A critical step in the synthesis of Avacopan, a drug for treating ANCA-associated vasculitis, involves the benzoylation of a piperidine nitrogen with this compound to form a stable amide bond. [1][14] Experimental Protocol: General Amide Synthesis

-

Reaction Setup : Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF) in a dry flask under an inert atmosphere. [15]2. Cooling : Cool the stirred solution to 0 °C in an ice bath. This is crucial to manage the exothermic nature of the reaction. []3. Acyl Chloride Addition : Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. The steric hindrance of the acyl chloride may necessitate a slightly longer reaction time or warming to room temperature.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC).

-

Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude amide can be purified by recrystallization or silica gel column chromatography.

The reaction with alcohols to form esters follows the same mechanistic pathway. While generally slower than amidation, the reaction is still highly effective. A tertiary amine base like pyridine is often used both as a catalyst and to scavenge the HCl byproduct. [16][17] Experimental Protocol: General Ester Synthesis

-

Reaction Setup : In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cooling : Cool the solution to 0 °C in an ice bath with stirring.

-

Acyl Chloride Addition : Add this compound (1.1 eq) dropwise to the cooled solution.

-

Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC (typically 4-24 hours). The steric bulk on both the alcohol and the acyl chloride will significantly impact the required reaction time.

-

Work-up and Purification : Follow the same work-up and purification procedure as described for amide synthesis (Section 3.1.A).

Friedel-Crafts Acylation: Forging C-C Bonds

This compound can act as an electrophile in Friedel-Crafts acylation to form aryl ketones. [18][19]This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. [20][21]

Caption: Logical workflow for a Friedel-Crafts acylation reaction.

Causality Insight : The ortho-substituents on this compound present significant steric hindrance, which can make Friedel-Crafts reactions challenging with substituted arenes. The reaction works best with electron-rich, unhindered aromatic compounds. [22]The product ketone is deactivated towards further acylation, preventing polyacylation products. [18] Experimental Protocol: Friedel-Crafts Acylation of Anisole

-

Reaction Setup : In a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

-

Cooling : Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition : In the dropping funnel, prepare a solution of this compound (1.0 eq) and anisole (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction : After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Work-up : Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. Transfer to a separatory funnel and extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate precautions. [8]

-

Hazards : Causes severe skin burns and eye damage. It is a lachrymator and harmful if inhaled. * Reactivity : Reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.

-

Handling : Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Store under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a powerful synthetic intermediate whose utility is defined by the nuanced interplay of its ortho-substituents. The electron-withdrawing fluorine atom activates the acyl chloride for nucleophilic attack, while the combined steric bulk of the fluoro and methyl groups provides a level of control over its reactivity. This guide has detailed its primary reaction pathways—amide formation, esterification, and Friedel-Crafts acylation—providing both mechanistic insights and practical, field-tested protocols. For the drug development professional, understanding this reactivity profile is key to successfully incorporating this valuable building block into complex synthetic routes, as exemplified by its pivotal role in the production of Avacopan.

References

-

Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(999). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.1: Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Capot Chemical. (n.d.). 535961-78-5 | this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives [Video]. Retrieved from [Link]

-

Chemsrc. (2025). 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Retrieved from [Link]

-

YakScience. (2017). Friedel-Crafts Acylation Made Super Easy! [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

MBaskes. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Retrieved from [Link]

-

MedCrave online. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

Chemistry university. (2021). Esterification using Acid Chloride and Alcohol [Video]. YouTube. Retrieved from [Link]

-

Pearson. (2024). Predict the major products formed when benzoyl chloride (PhCOCl) .... Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzoyl chloride | C8H7ClO | CID 70276. Retrieved from [Link]

Sources

- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 535961-78-5 | this compound - Capot Chemical [capotchem.com]

- 7. 2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc [chemsrc.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. mdpi.com [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-6-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate in Modern Therapeutics

In the landscape of pharmaceutical development, the purity and stability of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Fluoro-6-methylbenzoyl chloride, a substituted benzoyl chloride, has emerged as a critical building block in the synthesis of innovative therapeutics. Its most notable application is as a key intermediate in the production of Avacopan, a selective C5a receptor (C5aR) antagonist.[1][2][3] Avacopan is approved for the treatment of severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis, a rare autoimmune disease.[1][4] The chemical structure of this compound, with its ortho-substituted fluorine and methyl groups, imparts unique reactivity that is leveraged in the multi-step synthesis of this complex molecule.[5]

However, the very features that make this compound a valuable synthetic precursor also contribute to its inherent instability. Like most acyl chlorides, this compound is highly susceptible to degradation, primarily through hydrolysis. This guide, intended for professionals in research and drug development, provides a comprehensive overview of the stability and proper storage of this compound, drawing upon established principles of physical organic chemistry and best practices in laboratory and industrial settings.

Understanding the Chemical Stability of this compound

The stability of an acyl chloride is fundamentally dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). The presence of electron-withdrawing or -donating groups on the benzene ring can significantly influence the rate of nucleophilic attack, which is the primary mechanism of degradation.

Primary Decomposition Pathway: Hydrolysis

The most significant stability concern for this compound is its reaction with water, or hydrolysis, to form 2-fluoro-6-methylbenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

The mechanism of hydrolysis for benzoyl chlorides can proceed through different pathways, including a bimolecular SN2-like mechanism or a unimolecular SN1-like mechanism involving the formation of an acylium ion intermediate. The prevailing mechanism is influenced by the solvent polarity and the electronic effects of the substituents on the aromatic ring.[6][7] For substituted benzoyl chlorides, electron-donating groups can stabilize the positive charge of the acylium ion, potentially favoring an SN1-like pathway. Conversely, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in an SN2-like reaction.

Caption: Primary decomposition pathway of this compound.

Other Potential Decomposition Pathways

Besides hydrolysis, other nucleophiles can also lead to the degradation of this compound:

-

Alcoholysis: Reaction with alcohols will form the corresponding esters. This is a significant concern if alcohols are used as solvents or are present as impurities.

-

Aminolysis: Reaction with primary or secondary amines will form amides.

-

Thermal Decomposition: While specific data is lacking, at elevated temperatures, acyl chlorides can undergo decomposition, potentially leading to the formation of ketenes or other degradation products. Thermogravimetric analysis (TGA) would be required to determine the precise thermal decomposition profile.[9][10]

Recommended Storage and Handling Protocols

Given its reactivity, stringent storage and handling procedures are essential to maintain the purity and integrity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature. | Avoids potential acceleration of degradation at higher temperatures. Freezing is generally not necessary and may not offer significant advantages if the primary concern is moisture. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis. |

| Container | Tightly sealed, compatible container (e.g., glass with a PTFE-lined cap).[11][12][13] | Prevents ingress of moisture and reaction with container materials. |

| Light | Protect from direct sunlight. | While not explicitly stated as light-sensitive, it is good practice for reactive intermediates. |

| Segregation | Store away from incompatible materials such as bases, alcohols, and oxidizing agents.[12][13][14] | Prevents accidental reactions that could be hazardous. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Inert Atmosphere Techniques: When dispensing the material, use techniques that minimize exposure to air and moisture, such as working under a blanket of inert gas.

-

Material Compatibility: Use only compatible materials for handling and transfer, such as glass, stainless steel, or PTFE. Avoid contact with materials that can be corroded by HCl, which is a byproduct of hydrolysis.

-

Spill Management: Have appropriate spill control materials readily available. Neutralize small spills with a suitable absorbent material, and handle larger spills according to established safety protocols.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for use in synthesis, particularly in a GxP environment, it is crucial to have validated analytical methods for assessing its purity and stability.

Protocol 1: Purity and Degradation Analysis by HPLC with Derivatization

Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common and robust approach is to derivatize the acyl chloride to a more stable compound that is amenable to chromatographic analysis.[15]

Objective: To determine the purity of this compound and quantify the major degradation product, 2-fluoro-6-methylbenzoic acid.

Methodology:

-

Derivatization: React a known amount of the this compound sample with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in an aprotic solvent (e.g., acetonitrile).[15] This reaction converts the acyl chloride into a stable hydrazide derivative.

-

Sample Preparation:

-

Prepare a standard solution of the derivatized this compound of known concentration.

-

Prepare a standard solution of 2-fluoro-6-methylbenzoic acid.

-

Prepare the sample for analysis by dissolving a known weight of the this compound in the reaction solvent and adding the derivatizing agent.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivative and the acid (e.g., determined by UV scan).

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Inject the standards and the sample solution.

-

Identify the peaks corresponding to the derivatized this compound and 2-fluoro-6-methylbenzoic acid based on their retention times compared to the standards.

-

Quantify the amounts of each compound using a calibration curve generated from the standards.

-

Caption: Workflow for HPLC-based stability assessment of this compound.

Protocol 2: In-situ Stability Monitoring by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for monitoring the degradation of this compound in real-time without the need for derivatization.

Objective: To determine the rate of hydrolysis of this compound under specific conditions.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

-

Reaction Initiation:

-

Add a precise amount of D₂O to the NMR tube to initiate hydrolysis.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Identify a characteristic proton signal for this compound that is well-resolved from the signals of the 2-fluoro-6-methylbenzoic acid product.

-

Integrate the area of this signal in each spectrum. The integral is directly proportional to the concentration of the remaining acyl chloride.

-

Plot the natural logarithm of the integral value against time. The slope of this line will be the negative of the pseudo-first-order rate constant for hydrolysis under those conditions.

-

Conclusion

This compound is a valuable yet inherently unstable intermediate that demands careful handling and storage to ensure its quality and the success of subsequent synthetic steps. Its primary mode of degradation is hydrolysis, which can be mitigated by strict adherence to anhydrous conditions. The implementation of robust analytical methods, such as HPLC with derivatization or in-situ NMR monitoring, is essential for quality control and for establishing a comprehensive stability profile. By understanding the chemical principles governing its stability and employing the practical protocols outlined in this guide, researchers and drug development professionals can effectively manage this critical reagent, thereby contributing to the efficient and reliable production of important pharmaceuticals like Avacopan.

References

-

Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 40. [Link]

-

Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6675–6696. [Link]

- Bentley, T. W., & Jones, R. O. (1993). Stoichiometric solvation effects. Part 1. New equations relating product selectivities to alcohol-water solvent compositions for hydrolyses of p-nitrobenzoyl chloride. J. Chem. Soc., Perkin Trans. 2, (11), 2351-2357.

- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5481-5485.

-

Which benzoyl chloride undergoes hydrolysis faster in water? (2024, June 6). Reddit. [Link]

-

Chemical Compatibility Guidelines. (2024, March 3). UCSD Blink. [Link]

-

Acid Storage Tank Materials: Compatibility & Safety Guide. Arvind Anticor. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]

-

Chemical Segregation and Storage Table. ORS. [Link]

-

Chemical Compatibility and Storage. Case Western Reserve University. [Link]

-

Corrosive Storage Guidelines. University of Texas at Dallas. [Link]

-

Li, Y., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 417-423. [Link]

-

Are Reaction Intermediates Always Unstable Species? (2025, December 1). YouTube. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. [Link]

-

2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5 | Chemsrc. Chemsrc. [Link]

-

Avacopan | C33H35F4N3O2 | CID 49841217. PubChem. [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

-

Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. MDPI. [Link]

-

535961-78-5 | this compound. Fluoropharm. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound,535961-78-5. Allfluoro pharmaceutical co .ltd. [Link]

-

Inner-Phase Stabilization of Reactive Intermediates. OUCI. [Link]

- Processes and intermediates in the preparation of C5aR antagonists.

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

-

Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. [Link]

-

2-Fluoro-4-methylbenzoyl chloride (CAS 59189-98-9) Properties. Mol-Instincts. [Link]

-

Thermal Stability of Choline Chloride-Based Deep Eutectic Solvents. MDPI. [Link]

-

Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Avacopan: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]

- 4. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. docta.ucm.es [docta.ucm.es]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Chemical Compatibility Guidelines [blink.ucsd.edu]

- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Fluoro-6-methylbenzoyl Chloride

This guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of 2-fluoro-6-methylbenzoyl chloride, a key intermediate in the pharmaceutical industry.[1] As a crucial component in the synthesis of drugs such as the ANCA-associated vasculitis treatment Avacopan, a reliable and well-understood supply chain for this acyl chloride is paramount.[1][2][3] This document delves into the primary synthetic routes, offering insights into the selection of starting materials, reaction mechanisms, and process considerations for researchers, chemists, and professionals in drug development.

I. The Principal Precursor: 2-Fluoro-6-methylbenzoic Acid

The most direct and industrially favored route to this compound is the chlorination of its corresponding carboxylic acid, 2-fluoro-6-methylbenzoic acid (CAS 90259-27-1).[2][3][4][5] This precursor is a white to off-white solid, characterized by a benzoic acid structure with fluorine and methyl groups at the ortho positions.[3][5] Its unique substitution pattern makes it a valuable building block in medicinal chemistry.[2][3]

Protocol 1: Conversion of 2-Fluoro-6-methylbenzoic Acid to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard and well-established transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose due to the clean removal of byproducts (HCl and SO₂) as gases.[6]

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: A dried, three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet connected to a gas scrubber to neutralize the acidic off-gases.

-

Reagent Charging: The flask is charged with 2-fluoro-6-methylbenzoic acid.

-

Thionyl Chloride Addition: Thionyl chloride (typically in excess, e.g., 2-3 equivalents) is added to the flask, often with a suitable solvent like toluene or dichloromethane, or neat. The addition is performed cautiously, as the reaction can be exothermic.

-

Reaction Conditions: The mixture is heated to reflux (typically 70-80 °C) and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution or by analytical techniques like TLC or GC.

-

Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product as a liquid or low-melting solid.[6]

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride and the product, this compound, are both reactive towards water.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.

-

Gas Scrubber: The use of a gas scrubber containing an aqueous base (e.g., NaOH solution) is essential for safety and environmental reasons to neutralize the corrosive HCl and SO₂ gases produced.

II. Synthetic Routes to the Key Intermediate: 2-Fluoro-6-methylbenzoic Acid

The commercial availability of 2-fluoro-6-methylbenzoic acid makes the above route highly feasible.[4] However, for large-scale production or in-house synthesis, understanding its synthetic origins from more fundamental starting materials is crucial. Below are plausible synthetic pathways.

Route A: From 2-Fluoro-6-methylbenzonitrile

A common strategy for the synthesis of benzoic acids is the hydrolysis of the corresponding nitrile. 2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0) serves as a direct precursor.[7][8][9]

Workflow for Route A:

Figure 1: Synthesis of 2-Fluoro-6-methylbenzoic Acid via Nitrile Hydrolysis.

Protocol 2: Hydrolysis of 2-Fluoro-6-methylbenzonitrile

Reaction:

Step-by-Step Methodology (Acid-Catalyzed):

-

Reaction Setup: A round-bottomed flask is equipped with a reflux condenser.

-

Reagent Charging: 2-Fluoro-6-methylbenzonitrile is added to a solution of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in water.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water to remove residual acid, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Route B: From 2-Fluoro-6-nitrotoluene

Another viable pathway involves the oxidation of a methyl group on the benzene ring. However, direct oxidation of the methyl group in the presence of other functional groups can be challenging. A more controlled approach involves the use of a precursor like 2-fluoro-6-nitrotoluene (CAS 769-10-8).[10]

Workflow for Route B:

Figure 2: Multi-step Synthesis from 2-Fluoro-6-nitrotoluene.

This multi-step synthesis involves:

-

Reduction of the Nitro Group: The nitro group of 2-fluoro-6-nitrotoluene is reduced to an amine, yielding 2-fluoro-6-aminotoluene (also known as 2-fluoro-6-methylaniline).[11] Common reducing agents include tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ over Pd/C).[10]

-

Diazotization: The resulting amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) to introduce the nitrile group, forming 2-fluoro-6-methylbenzonitrile.

-

Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid, as described in Route A.

An alternative from 2-fluoro-6-nitrotoluene involves its reaction with concentrated nitric acid at elevated temperatures to directly yield 2-fluoro-6-nitrobenzoic acid, which can then be reduced to the corresponding amino acid and subsequently deaminated. However, this direct oxidation can be harsh.[10]

III. Summary of Starting Materials

The selection of a starting material depends on factors such as cost, availability, scalability, and the number of synthetic steps.

| Starting Material | CAS Number | Molecular Formula | Key Advantages | Key Disadvantages |

| 2-Fluoro-6-methylbenzoic Acid | 90259-27-1 | C₈H₇FO₂ | Most direct precursor, high atom economy for the final step. | Can be more expensive than fundamental starting materials. |

| 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | C₈H₆FN | Readily hydrolyzed to the desired carboxylic acid. | Multi-step synthesis often required to obtain the nitrile itself. |

| 2-Fluoro-6-nitrotoluene | 769-10-8 | C₇H₆FNO₂ | A more fundamental and potentially cheaper starting material. | Requires a multi-step synthesis with potentially hazardous reagents. |

| 1-Fluoro-3-methyl-2-nitrobenzene | 3013-27-2 | C₇H₆FNO₂ | Another potential precursor for multi-step synthesis.[12][13][14] | Similar synthetic complexity to 2-fluoro-6-nitrotoluene. |

| 2,6-Difluorotoluene | 443-84-5 | C₇H₆F₂ | A potential precursor via nucleophilic aromatic substitution.[15] | May require selective substitution, which can be challenging. |

IV. Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. While the most straightforward approach begins with 2-fluoro-6-methylbenzoic acid, a deeper understanding of the synthetic routes to this key intermediate from more fundamental starting materials like 2-fluoro-6-methylbenzonitrile or 2-fluoro-6-nitrotoluene is essential for process optimization, cost management, and supply chain security. The choice of the initial starting material will ultimately be guided by a balance of economic factors, process safety, and the desired scale of production. This guide provides the foundational knowledge for making informed decisions in the synthesis of this important acyl chloride.

References

- PrepChem. (n.d.). Synthesis of 2-Fluoro-6-methylaminobenzonitrile.

- Pharmaffiliates. (n.d.). Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis.

- Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid.

- ChemicalBook. (n.d.). 2-Fluoro-6-methylbenzoic acid.

- ChemicalBook. (n.d.). This compound.

- BP Recorridos. (n.d.). 2-Fluoro-6-methylbenzonitrile.

- Chem-Impex. (n.d.). 2-Fluoro-6-methylbenzonitrile.

- CymitQuimica. (n.d.). CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid.

- Arkat USA. (2017). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.

- PubChem. (n.d.). 2,6-Difluorotoluene.

- ChemScene. (n.d.). 198633-76-0 | 2-Fluoro-6-methylbenzonitrile.

- LookChem. (n.d.). Methyl 2-Fluoro-3-nitrobenzoate.

- CymitQuimica. (n.d.). 1-Fluoro-3-methyl-2-nitrobenzene.

- Oakwood Chemical. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 1-Fluoro-3-methyl-2-nitrobenzene.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzonitrile 97.

- FAQ. (n.d.). What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine?.

- PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride.

- Chemsrc. (n.d.). 2-Fluor-6-methylbenzoylchlorid.

- ChemScene. (n.d.). 1520918-11-9 | Methyl 2-fluoro-3-methyl-5-nitrobenzoate.

- ChemicalBook. (n.d.). 2-Fluoro-6-nitrotoluene.

- ChemicalBook. (n.d.). 1-FLUORO-3-METHYL-2-NITROBENZENE.

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

- ChemicalBook. (n.d.). 2-FLUORO-6-NITRO-PHENYLAMINE synthesis.

- BLD Pharm. (n.d.). 443-83-4|2-Chloro-6-fluorotoluene.

- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-6-methylbenzoic acid.

- PubChem. (n.d.). 2-Fluorotoluene.

- Capot Chemical. (n.d.). 535961-78-5 | this compound.

- ChemicalBook. (n.d.). 2-Fluoro-6-Aminotoluene.

- Fluoropharm. (n.d.). 535961-78-5 | this compound.

Sources

- 1. This compound CAS#: 535961-78-5 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. 2-Fluoro-6-methylbenzoic acid | 90259-27-1 [chemicalbook.com]

- 5. CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. BP Recorridos | Virtual tour generated by Panotour [bprecorridos360.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Fluoro-6-nitrotoluene Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-Fluoro-6-Aminotoluene CAS#: 433-86-7 [m.chemicalbook.com]

- 12. 1-Fluoro-3-methyl-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 13. 1-Fluoro-3-methyl-2-nitrobenzene | C7H6FNO2 | CID 19773803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-FLUORO-3-METHYL-2-NITROBENZENE [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 2-Fluoro-6-methylbenzoyl Chloride

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methylbenzoyl Chloride

In the landscape of modern medicinal chemistry and materials science, precision and efficiency in molecular construction are paramount. This compound (CAS No: 535961-78-5) stands out as a pivotal intermediate, valued for its specific structural features that impart unique properties to target molecules.[1][2][3] Its parent compound, 2-fluoro-6-methylbenzoic acid (CAS No: 90259-27-1), serves as the direct precursor in its synthesis.[4][5] The strategic placement of a fluorine atom and a methyl group ortho to the acyl chloride functionality makes it a critical building block in the synthesis of complex pharmaceuticals, most notably Avacopan, a drug used for treating ANCA-associated vasculitis.[1][4]

This guide provides an in-depth exploration of the conversion of 2-fluoro-6-methylbenzoic acid to its highly reactive acyl chloride derivative. We will dissect the core chemical principles, compare authoritative synthetic methodologies, present detailed experimental protocols, and underscore the critical safety considerations necessary for handling the potent reagents involved. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this essential synthetic transformation.

Part 1: Synthetic Strategies & Mechanistic Insights